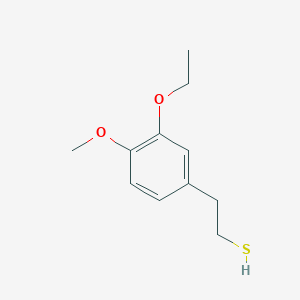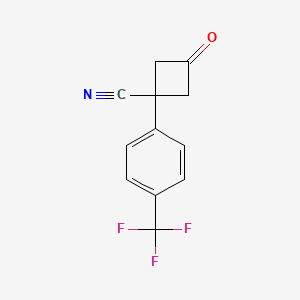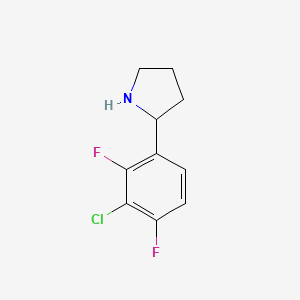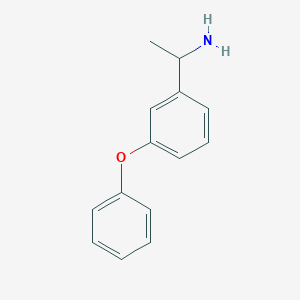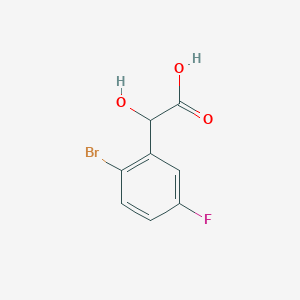
2-Bromo-5-fluoromandelic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-fluoromandelic acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of both bromine and fluorine atoms attached to the benzene ring, along with a mandelic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoromandelic acid typically involves the bromination and fluorination of mandelic acid derivativesThe reaction is usually carried out under mild conditions to ensure high selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions: 2-Bromo-5-fluoromandelic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or removal of halogen atoms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
科学研究应用
2-Bromo-5-fluoromandelic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Bromo-5-fluoromandelic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and allows it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
- 2-Bromo-5-fluorobenzoic acid
- 2-Bromo-5-fluoronicotinic acid
- 2-Bromo-5-fluorophenylacetic acid
Comparison: Compared to these similar compounds, 2-Bromo-5-fluoromandelic acid is unique due to the presence of the mandelic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
属性
分子式 |
C8H6BrFO3 |
|---|---|
分子量 |
249.03 g/mol |
IUPAC 名称 |
2-(2-bromo-5-fluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrFO3/c9-6-2-1-4(10)3-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChI 键 |
KRWKUNXOIGDVEU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)C(C(=O)O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


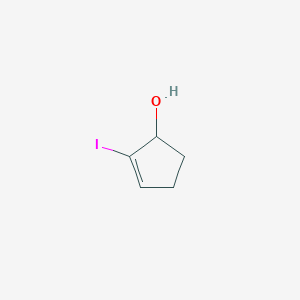
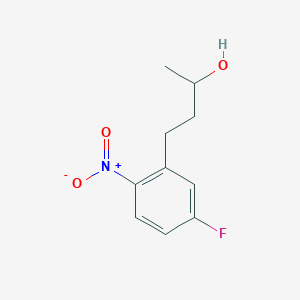
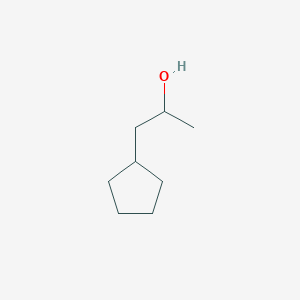
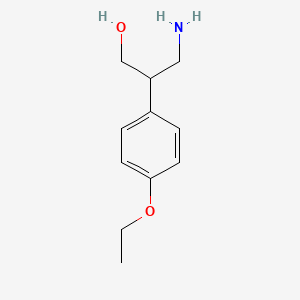



![2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13607340.png)
